Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

Hydrogen bonding Lipophilicity Aqueous solubility

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a racemic, bifunctional carbamate building block (C10H21NO4, MW 219.28 g/mol) that combines a tert-butyl carbamate (Boc) protecting group with a hydroxyl‑terminated methoxy‑methylpropyl backbone. Its computed XLogP3 of 0.3, two hydrogen‑bond donors, and a topological polar surface area of 67.8 Ų position it as a moderately hydrophilic intermediate for medicinal chemistry and organic synthesis.

Molecular Formula C10H21NO4
Molecular Weight 219.281
CAS No. 2163052-80-8
Cat. No. B2765722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
CAS2163052-80-8
Molecular FormulaC10H21NO4
Molecular Weight219.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(CO)OC
InChIInChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13)
InChIKeyFOQZRGGIHQRGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate (CAS 2163052-80-8): Physicochemical Identity and Research Utility at a Glance


Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a racemic, bifunctional carbamate building block (C10H21NO4, MW 219.28 g/mol) that combines a tert-butyl carbamate (Boc) protecting group with a hydroxyl‑terminated methoxy‑methylpropyl backbone. Its computed XLogP3 of 0.3, two hydrogen‑bond donors, and a topological polar surface area of 67.8 Ų position it as a moderately hydrophilic intermediate for medicinal chemistry and organic synthesis [1]. The compound is supplied as a research‑grade chemical, typically at ≥95% purity, and serves as a versatile starting material for constructing more complex molecular architectures.

Why Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate Cannot Be Replaced by Its Closest Analogs Without Measurable Performance Penalties


Seemingly minor structural modifications—such as deleting the hydroxyl group or exchanging the Boc group for a benzyl carbamate—produce large, quantifiable changes in hydrophilicity (ΔXLogP3 up to 1.1 units), hydrogen‑bond donor count (ΔHBD = 1), and polar surface area (ΔTPSA = 20.2 Ų). These alterations directly impact aqueous solubility, retention in reversed‑phase chromatography, and the kinetics of protective‑group removal, making generic substitution unreliable when reproducible synthetic outcomes or biological assay conditions are required [1][2].

Quantitative Differentiation Evidence for Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate Versus Closest Analogs


Hydrogen‑Bond Donor Count and Lipophilicity: Target vs. Des‑Hydroxy Analog

The target compound possesses two hydrogen‑bond donors (the carbamate N–H and the primary alcohol O–H), while the closest des‑hydroxy analog, tert‑butyl (2‑methoxy‑2‑methylpropyl)carbamate (CAS 1311254‑74‑6), has only one (the carbamate N–H). This structural difference lowers the XLogP3 from 1.4 (des‑hydroxy analog) to 0.3 (target), indicating substantially greater hydrophilicity [1][2].

Hydrogen bonding Lipophilicity Aqueous solubility Drug discovery

Topological Polar Surface Area: Target vs. Des‑Hydroxy Analog

The topological polar surface area (TPSA) of the target compound is 67.8 Ų, 42% larger than the 47.6 Ų calculated for the des‑hydroxy analog tert‑butyl (2‑methoxy‑2‑methylpropyl)carbamate. The 20.2 Ų increase originates from the additional hydroxyl oxygen and its associated hydrogen‑bonding capacity [1][2].

Polar surface area Membrane permeability ADME prediction

Orthogonal Protecting‑Group Strategy: Boc vs. Cbz in Multi‑Step Synthesis

The target compound carries an acid‑labile tert‑butyl carbamate (Boc) group, which is quantitatively cleaved by trifluoroacetic acid (TFA) in dichloromethane within minutes at 25 °C. In contrast, the benzyl carbamate (Cbz) group of the closely related benzyl N‑(3‑hydroxy‑2‑methoxy‑2‑methylpropyl)carbamate (CAS 2147812‑32‑4) requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal. These two protecting groups are truly orthogonal, enabling sequential deprotection in the presence of other sensitive functionalities [1][2][3].

Orthogonal protection Solid‑phase peptide synthesis Deprotection chemistry

Synthetic Derivatization Capacity: The Hydroxyl Handle vs. Non‑Functionalized Analogs

The primary alcohol of the target compound provides a reactive handle for a wide array of high‑yielding transformations—including oxidation to the aldehyde or carboxylic acid, esterification, sulfonylation, silylation, and Mitsunobu reactions—that are impossible with the des‑hydroxy analog tert‑butyl (2‑methoxy‑2‑methylpropyl)carbamate. This functional group expands the chemical space accessible from a single building block [1][2][3].

Late‑stage functionalization Alcohol derivatization Structure–activity relationship (SAR)

High‑Value Application Scenarios for Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate Informed by Its Differential Evidence Profile


Multi‑Step Synthesis of Complex Amine‑Containing Scaffolds Requiring Orthogonal N‑Protection

When a synthetic route demands temporary masking of two different amine moieties that must be unveiled at separate stages, the Boc group of the target compound allows acidolytic removal while leaving a Cbz‑protected amine intact. The hydroxyl handle further permits late‑stage diversification, making this building block ideal for constructing polyfunctional intermediates in medicinal chemistry programs [1][2].

Construction of Hydrophilic Fragment Libraries for Biochemical Screening

With an XLogP3 of 0.3 and a TPSA of 67.8 Ų, the target compound is better suited for aqueous solubility‑dependent assays than its des‑hydroxy analog (XLogP3 1.4, TPSA 47.6 Ų). Procurement of this compound for fragment‑based drug discovery ensures compatibility with aqueous buffer systems and reduces the risk of false positives from hydrophobic aggregation [1][2].

Diversification Hub in Structure–Activity Relationship (SAR) Studies

The primary alcohol serves as a launch point for generating ester, ether, sulfonate, and oxidized analogs from a single purchased intermediate. This reduces the number of individual building blocks that must be sourced, streamlines synthetic workflows, and accelerates the exploration of chemical space around a central pharmacophore [3].

Chiral Probe Synthesis Using the Racemate as a Reference Standard

The target compound is racemic (one undefined stereocenter). For laboratories developing chiral HPLC or SFC methods, it provides a convenient benchmark for method validation and for evaluating enantioselective synthetic routes, a capability not offered by achiral analogs such as tert‑butyl (2‑methoxy‑2‑methylpropyl)carbamate [1][2].

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